The compound is classified as a fluorinated alcohol. Its chemical structure includes:
The synthesis of (3s,4r)-3-Fluorooxan-4-ol can be achieved through various methods. One notable synthetic route involves the use of fluorinated precursors or reagents that introduce the fluorine atom into the oxane structure.
The molecular structure of (3s,4r)-3-Fluorooxan-4-ol can be described in terms of its stereochemistry and bonding.
The three-dimensional conformation of (3s,4r)-3-Fluorooxan-4-ol allows for specific interactions with biological targets, making its stereochemistry vital in medicinal applications.
(3s,4r)-3-Fluorooxan-4-ol can participate in various chemical reactions due to its functional groups.
The mechanism of action for (3s,4r)-3-Fluorooxan-4-ol primarily revolves around its interactions with biological molecules.
The specific stereochemistry may affect how this compound interacts with enzymes or receptors, which is critical for its potential therapeutic effects.
(3s,4r)-3-Fluorooxan-4-ol exhibits several notable physical and chemical properties:
(3s,4r)-3-Fluorooxan-4-ol has several applications across various fields:
Fluorinated heterocycles represent a critical frontier in medicinal chemistry, with (3S,4R)-3-Fluorooxan-4-ol (CAS: 1932230-57-3) serving as a structurally nuanced prototype. This tetrahydropyran derivative features a fluorine atom and a hydroxyl group at adjacent stereogenic centers, yielding the cis-configured (3S,4R) diastereomer. Its systematic IUPAC name is cis-3-fluorotetrahydro-4H-pyran-4-ol, though it is alternately designated as 3-fluorooxan-4-ol with explicit stereochemical descriptors [5] [6]. The compound’s molecular formula (C5H9FO2) and moderate lipophilicity (LogP ≈ 0.17 increase vs non-fluorinated analog) align with broader trends in fluorinated scaffold design [1] . Current research focuses on exploiting its stereoelectronic properties for conformational modulation in drug design, particularly as a saturated heterocyclic bioisostere.
The compound’s nomenclature requires precise stereochemical specification due to its two chiral centers:
Table 1: Nomenclature and Identifiers for (3S,4R)-3-Fluorooxan-4-ol
Systematic Name | CAS Number | Molecular Formula | Stereochemical Descriptor |
---|---|---|---|
(3S,4R)-3-Fluorooxan-4-ol | 1932230-57-3 | C5H9FO2 | (3S,4R) |
3-Fluorotetrahydro-2H-pyran-4-ol | 1481690-51-0* | C5H9FO2 | Unspecified stereochemistry |
Note: CAS 1481690-51-0 typically refers to the racemate or stereochemically undefined material [1] [7]. |
The strategic incorporation of fluorine into saturated oxygen heterocycles induces distinct conformational effects:
Table 2: Conformational Parameters of (3S,4R)-3-Fluorooxan-4-ol vs Non-Fluorinated Analog
Parameter | (3S,4R)-3-Fluorooxan-4-ol | Oxan-4-ol | Effect of Fluorination |
---|---|---|---|
Preferred Ring Pucker | 4H3 | 2C5 | Altered pseudorotational itinerary |
C3-C4 Dihedral | 55–65° | 180° | Gauche stabilization |
C4-O1 Bond Length | 1.42 Å (calc) | 1.47 Å (calc) | Shortening due to hyperconjugation |
OH···F Distance | 2.2–2.4 Å | N/A | Stabilizing intramolecular H-bond |
Fluorinated pyrrolidines (e.g., 4-fluoroprolines) and tetrahydropyrans share conformational similarities:
Key divergence: Fluoroproline derivatives primarily influence peptide backbone geometry via altered nitrogen pyramidalization, while (3S,4R)-3-fluorooxan-4-ol modulates side-chain presentation in non-peptidic scaffolds due to its ether oxygen’s conformational rigidity.
The evolution of fluorinated oxygen heterocycles reflects broader trends in fluorine medicinal chemistry:
Recent applications leverage the scaffold’s ability to mimic carbohydrate transition states or serve as peptidomimetics in protease inhibitors. Its adoption in PET radiotracers (e.g., via F-18 labeling) remains underexplored but promising [9].
Table 3: Key Fluorinated Heterocycle Classes in Pharmaceuticals
Heterocycle Class | Example Drugs | Role of Fluorine | Relevance to (3S,4R)-3-Fluorooxan-4-ol |
---|---|---|---|
Fluorinated Pyridines | Voriconazole | Metabolic stabilization, H-bond modulation | Shared H-bond perturbation |
Fluoropyrrolidines | 4-Fluoroprolines (in peptide drugs) | Conformational locking | Bioisosteric ring-puckering effects |
Fluorinated Oxanes | (3S,4R)-3-Fluorooxan-4-ol (investigational) | Conformational control, metabolic stability | Target scaffold |
Fluoroquinolones | Ciprofloxacin | Target binding affinity | N/A |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: